Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone
Overview
Description
Perylene Red is a synthetic organic pigment belonging to the perylene family of dyes. Known for its intense red color, it is widely used in various applications due to its excellent thermal, chemical, and photostability. Perylene Red is particularly valued in the fields of art, industry, and scientific research for its vibrant hue and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perylene Red is typically synthesized through the reaction of perylenetetracarboxylic dianhydride with aromatic amines. This reaction is carried out at high temperatures, often in the presence of a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is a perylene diimide derivative, which is then purified to obtain the final pigment .
Industrial Production Methods: In industrial settings, the production of Perylene Red involves large-scale reactions under controlled conditions to ensure consistency and quality. The process includes the use of high-purity starting materials and advanced purification techniques to achieve the desired pigment properties .
Chemical Reactions Analysis
Types of Reactions: Perylene Red undergoes various chemical reactions, including:
Oxidation: Perylene Red can be oxidized to form perylene quinones, which are used in different applications.
Substitution: Perylene Red can undergo substitution reactions, where functional groups are introduced to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Various aromatic amines and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Perylene quinones
Reduction: Perylene diimide dianions
Substitution: Functionalized perylene derivatives
Scientific Research Applications
Perylene Red has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe and in the synthesis of organic semiconductors.
Biology: Employed in bioimaging and biosensing due to its strong fluorescence and stability.
Medicine: Investigated for use in photodynamic therapy and drug delivery systems.
Industry: Utilized in the production of high-grade industrial paints, coatings, and textiles.
Mechanism of Action
The mechanism of action of Perylene Red involves its interaction with light and other molecules. In bioimaging, for example, Perylene Red absorbs light and emits fluorescence, allowing for the visualization of biological structures. In photodynamic therapy, it generates reactive oxygen species upon light activation, which can target and destroy cancer cells . The molecular targets and pathways involved include cellular membranes and specific proteins that interact with the dye .
Comparison with Similar Compounds
Perylene Red is compared with other similar compounds such as:
Perylene: A parent compound with similar structural properties but different applications.
Perylene diimide: A derivative used in organic electronics and photovoltaics.
Perylene quinones: Oxidized forms with distinct photophysical properties.
Uniqueness: Perylene Red stands out due to its exceptional stability, intense color, and versatility in various applications. Its ability to undergo multiple chemical modifications further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
7,18-bis[2,6-di(propan-2-yl)phenyl]-11,14,22,26-tetraphenoxy-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H58N2O8/c1-39(2)47-31-21-32-48(40(3)4)67(47)73-69(75)51-35-55(79-43-23-13-9-14-24-43)61-63-57(81-45-27-17-11-18-28-45)37-53-60-54(72(78)74(71(53)77)68-49(41(5)6)33-22-34-50(68)42(7)8)38-58(82-46-29-19-12-20-30-46)64(66(60)63)62-56(80-44-25-15-10-16-26-44)36-52(70(73)76)59(51)65(61)62/h9-42H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSIDSMUTXFKNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=CC=C9)C1=C(C=C(C3=C41)C2=O)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H58N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123174-58-3, 112100-07-9 | |
Record name | Perylene Red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123174583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 112100-07-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 123174-58-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERYLENE RED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1283KGS16D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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